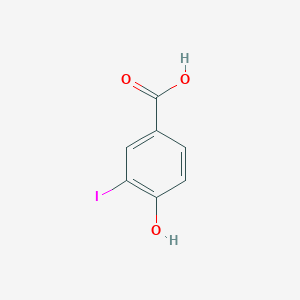
4-Hydroxy-3-iodobenzoic acid
Cat. No. B1585363
Key on ui cas rn:
37470-46-5
M. Wt: 264.02 g/mol
InChI Key: BJZXBZGGLXHODK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05981776
Procedure details


3.6% sodium perchlorate solution is added dropwise to a mixture of 4-hydroxybenzoic acid (12.75 g, 0.92 mol), sodium hydroxide (3.7 g, 0.92 mol) and sodium iodide (13.85 g, 0.92 mol) in methanol (350 ml) at 0° C. The mixture is left stirring for two hours at 0° C. 100 ml of 10% sodium thiosulphate solution are added. After stirring, the mixture is acidified with hydrochloric acid to pH 1. It is extracted with 600 ml of ethyl ether. The organic phase is washed twice with 400 ml of water, dried over magnesium sulphate and concentrated on a rotary evaporator under vacuum at 40° C.





Name
sodium thiosulphate
Quantity
100 mL
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
Cl([O-])(=O)(=O)=O.[Na+].[OH:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[CH:10][CH:9]=1.[OH-].[Na+].[I-:19].[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+].Cl>CO>[I:19][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][C:8]=1[OH:7])[C:12]([OH:14])=[O:13] |f:0.1,3.4,5.6,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl(=O)(=O)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
12.75 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
3.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
13.85 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
sodium thiosulphate
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring for two hours at 0° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
The mixture is left
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
It is extracted with 600 ml of ethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase is washed twice with 400 ml of water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulphate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated on a rotary evaporator under vacuum at 40° C.
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
